molecular formula C18H29ClNO3- B12784700 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride CAS No. 94261-79-7

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride

Cat. No.: B12784700
CAS No.: 94261-79-7
M. Wt: 342.9 g/mol
InChI Key: WFCPIUJBLRVUKS-UHFFFAOYSA-M
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Description

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is a chemical compound with a complex structure that includes both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride typically involves the esterification of 3-hydroxy-3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: 3-keto-3-methyl-2-phenylpentanoate.

    Reduction: 3-hydroxy-3-methyl-2-phenylpentanol.

    Substitution: 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate.

Scientific Research Applications

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl methacrylate: Similar in structure but lacks the phenyl and hydroxyl groups.

    3-hydroxy-3-methyl-2-phenylpentanoic acid: The parent acid of the ester.

    2-(diethylamino)ethyl acetate: Similar ester but with a simpler acyl group.

Uniqueness

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

94261-79-7

Molecular Formula

C18H29ClNO3-

Molecular Weight

342.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride

InChI

InChI=1S/C18H29NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h8-12,16,21H,5-7,13-14H2,1-4H3;1H/p-1

InChI Key

WFCPIUJBLRVUKS-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C(C1=CC=CC=C1)C(=O)OCCN(CC)CC)O.[Cl-]

Origin of Product

United States

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